Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)-
Overview
Description
Methanone, 4-(dimethylamino)phenyl-, also known as 4-(dimethylamino)benzophenone, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzophenone, characterized by the presence of a dimethylamino group and a hydroxy group on the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-(dimethylamino)phenyl- typically involves the reaction of 4-dimethylaminobenzaldehyde with phenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired benzophenone derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the efficient production of Methanone, 4-(dimethylamino)phenyl- on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-(dimethylamino)phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the dimethylamino group.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)benzophenone.
Reduction: Formation of 4-(dimethylamino)phenylmethanol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
Methanone, 4-(dimethylamino)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and UV stabilizers for plastics.
Mechanism of Action
The mechanism of action of Methanone, 4-(dimethylamino)phenyl- involves its interaction with various molecular targets. In photoinitiation, the compound absorbs UV light, leading to the formation of reactive radicals that initiate polymerization. In biological systems, it can interact with enzymes and proteins, altering their activity and function.
Comparison with Similar Compounds
Methanone, 4-(dimethylamino)phenyl- can be compared with other benzophenone derivatives:
4-(Dimethylamino)benzophenone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
4-Hydroxybenzophenone: Lacks the dimethylamino group, affecting its photoinitiation properties.
Michler’s ketone (bis[4-(dimethylamino)phenyl]methanone): Contains two dimethylamino groups, enhancing its photoinitiation efficiency but altering its solubility and reactivity.
These comparisons highlight the unique properties of Methanone, 4-(dimethylamino)phenyl-, making it a valuable compound in various applications.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-hydroxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXJBHQBQQJRFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557402 | |
Record name | [4-(Dimethylamino)phenyl](4-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102827-03-2 | |
Record name | [4-(Dimethylamino)phenyl](4-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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